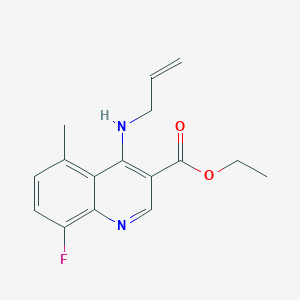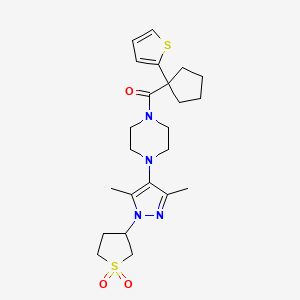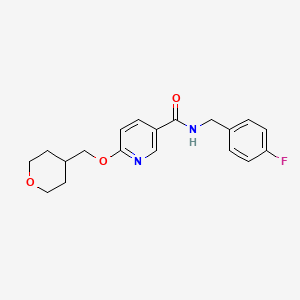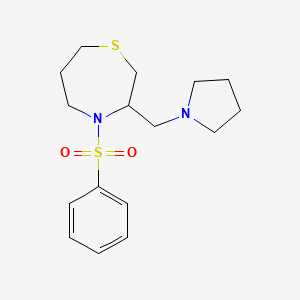
4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring are a phenylsulfonyl group and a pyrrolidin-1-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, which is a heterocyclic ring, would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The phenylsulfonyl group, for example, might undergo reactions typical of sulfonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Research has shown the potential of compounds incorporating the sulfamoyl moiety, similar to the structure of 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane, for use as antimicrobial agents. Novel heterocyclic compounds bearing a sulfonamide moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014).
Synthesis and Chemical Properties
- Studies have focused on the synthesis and evaluation of compounds with structures related to this compound. For example, the reactivity of sulfenes with Schiff bases has been examined to understand the stereochemistry and thermal fragmentation of related compounds (Hiraoka & Kobayashi, 1975).
Anticancer Research
- The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, incorporating elements similar to those in this compound, has been explored for their potential anticancer activities. These compounds have been evaluated in vitro on various cancer cell lines, indicating the importance of such structures in the development of novel anticancer agents (Redda & Gangapuram, 2007).
Advanced Materials
- In the field of advanced materials, (Phenylsulfonyl)acetonitrile, a compound with structural similarities to this compound, has been studied as a high-voltage electrolyte additive for lithium-ion batteries. It was found to improve the performance and lifespan of batteries by forming a solid electrolyte interface (SEI) on the cathode, highlighting the relevance of such compounds in enhancing energy storage technologies (Deng et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c19-22(20,16-7-2-1-3-8-16)18-11-6-12-21-14-15(18)13-17-9-4-5-10-17/h1-3,7-8,15H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOOENUCSFYUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


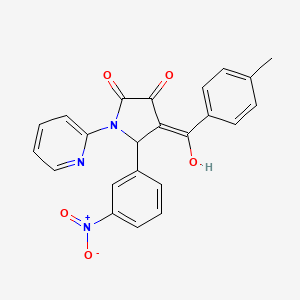

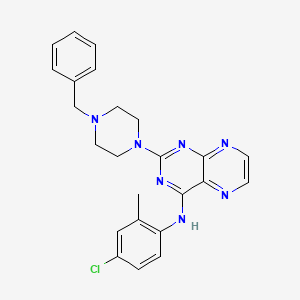
![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)
![2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2985334.png)
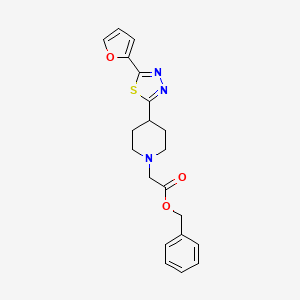
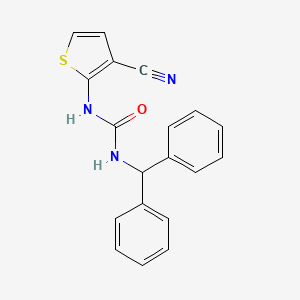
![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)
![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)
